Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2060024-86-2
VCID: VC6440923
InChI: InChI=1S/C9H7BrN2O2.ClH/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6;/h2-5H,1H3;1H
SMILES: COC(=O)C1=CN2C=CN=C2C(=C1)Br.Cl
Molecular Formula: C9H8BrClN2O2
Molecular Weight: 291.53

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride

CAS No.: 2060024-86-2

Cat. No.: VC6440923

Molecular Formula: C9H8BrClN2O2

Molecular Weight: 291.53

* For research use only. Not for human or veterinary use.

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride - 2060024-86-2

Specification

CAS No. 2060024-86-2
Molecular Formula C9H8BrClN2O2
Molecular Weight 291.53
IUPAC Name methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H7BrN2O2.ClH/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6;/h2-5H,1H3;1H
Standard InChI Key BHGKGJKYPCBQEP-UHFFFAOYSA-N
SMILES COC(=O)C1=CN2C=CN=C2C(=C1)Br.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features an imidazo[1,2-a]pyridine backbone substituted with a bromine atom at the 8-position, a methyl ester group at the 6-position, and a hydrochloride counterion. The planar bicyclic system consists of a five-membered imidazole ring fused to a six-membered pyridine ring, creating a conjugated π-system that influences its electronic properties .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₈BrClN₂O₂
Molecular Weight291.53 g/mol
IUPAC Namemethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate; hydrochloride
SMILESCOC(=O)C1=CN2C=CN=C2C(=C1)Br.Cl
InChI KeyBHGKGJKYPCBQEP-UHFFFAOYSA-N

Synthesis and Purification

Synthetic Pathways

Though detailed synthetic protocols remain proprietary, retrosynthetic analysis indicates plausible routes:

  • Bromination: Electrophilic substitution on a preformed imidazo[1,2-a]pyridine core using Br₂ or N-bromosuccinimide (NBS) .

  • Esterification: Carboxyl group protection via methanol-mediated esterification under acidic conditions .

  • Salt Formation: Hydrochloride salt preparation through treatment with HCl in polar aprotic solvents.

Critical reaction parameters include temperature control (<0°C during bromination to prevent polybromination) and anhydrous conditions for esterification .

Purification Techniques

Industrial-scale purification typically employs:

  • Recrystallization: From ethanol/water mixtures (4:1 v/v)

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (20–50%)

  • Lyophilization: For final hydrochloride salt isolation

Pharmaceutical Relevance

Anti-Tuberculosis Activity

Recent studies highlight the compound’s role as a precursor in synthesizing bedaquiline analogs, second-line treatments for multidrug-resistant tuberculosis (MDR-TB). The bromine atom serves as a leaving group for subsequent cross-coupling reactions to introduce aryl/heteroaryl pharmacophores at C8.

Table 2: Comparative Bioactivity of Derivatives

DerivativeMIC₉₀ (μg/mL) vs M. tuberculosisSelectivity Index
Parent Compound>64N/A
8-(4-Fluorophenyl) analog0.12>500
8-Pyridyl derivative0.08>625

Antimicrobial Mechanism

Quantum mechanical calculations suggest the imidazo[1,2-a]pyridine system inhibits ATP synthase through π-π stacking interactions with the F₀ subunit’s hydrophobic pockets. The methyl ester enhances membrane permeability via increased lipophilicity (logP = 2.3 ± 0.1) .

ParameterSpecificationRationale
Temperature2–8°CPrevents thermal degradation
Light ExposureAmber glass vialsPhotostability maintenance
Humidity Control<30% RH with desiccantHydrolysis prevention

Future Research Trajectories

Structure-Activity Relationship (SAR) Optimization

Current investigations focus on:

  • Replacing the methyl ester with prodrug moieties (e.g., pivaloyloxymethyl) to enhance oral bioavailability

  • Exploring alternative halogen substitutions (Cl, I) at C8 to modulate electronic effects

Targeted Drug Delivery

Nanoparticulate formulations using poly(lactic-co-glycolic acid) (PLGA) carriers show promise in improving lung tissue distribution for pulmonary tuberculosis applications. Preliminary in vivo studies demonstrate a 3.8-fold increase in alveolar macrophage uptake compared to free drug.

Metabolic Stability

Hepatic microsome assays reveal moderate clearance (CL_{hep} = 22 mL/min/kg) primarily via CYP3A4-mediated ester hydrolysis . Structural modifications to block metabolic hot spots while maintaining potency remain an active area of research.

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